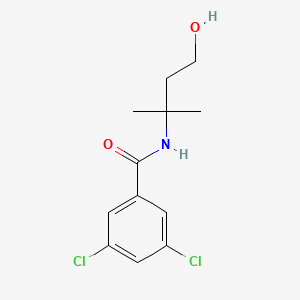
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a tert-butylphenyl group and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes. This would include considerations for efficient mixing, temperature control, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the pyrrolidinyl group, which is a common motif in many bioactive molecules, suggests that this compound could serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics to these materials, such as increased stability or improved mechanical properties .
Mechanism of Action
The mechanism of action of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- (4-Tert-butylphenyl)(piperidin-1-yl)methanone
- (4-Tert-butylphenyl)(morpholin-1-yl)methanone
Uniqueness
This compound is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing heterocycles, such as piperidine or morpholine. These differences can lead to variations in biological activity and chemical reactivity .
Properties
CAS No. |
59746-51-9 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)16-10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
OAVLCQQFMVHQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



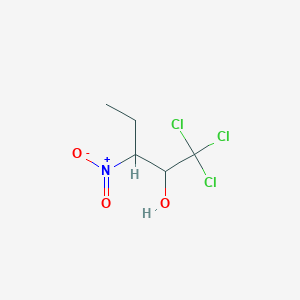
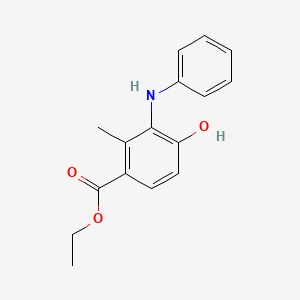
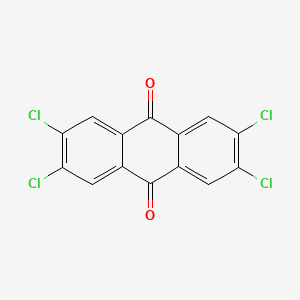
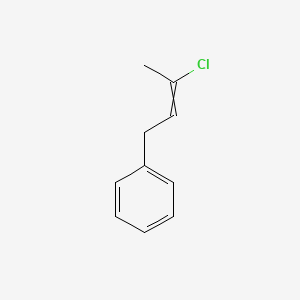
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
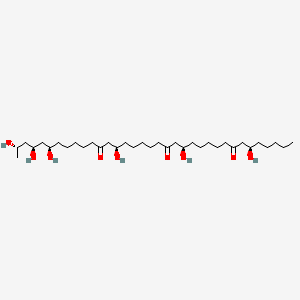
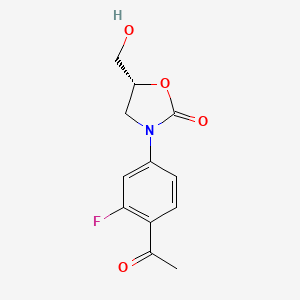
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
